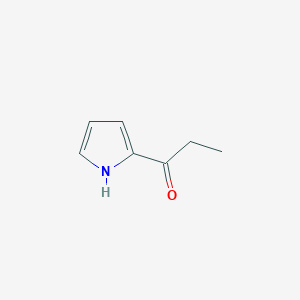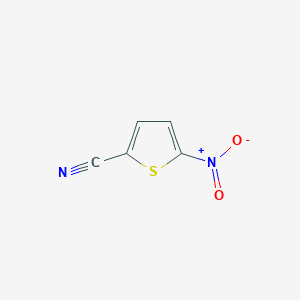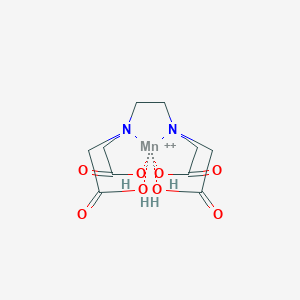![molecular formula C12H10NaO+ B092972 2-氧代[1,1'-联苯]-2-酸钠 CAS No. 132-27-4](/img/structure/B92972.png)
2-氧代[1,1'-联苯]-2-酸钠
描述
Synthesis Analysis
The synthesis of sodium-based compounds has been explored through various methods. For instance, sodium phenylsiloxanolate (SPS) can be synthesized through the cleavage of oligo(phenylsilsesquioxane) by NaOH in n-butyl alcohol or by reacting phenyltri-n-butoxysilane with NaOH in the presence of water . Another compound, sodium nitrilotris(methylenephosphonate), was synthesized as single crystals and as bulk polycrystalline single phase, revealing a structure with Na4O16 tetramers . Sodium tetraphenylborate has been used as a phenylating reagent in palladium-catalyzed reactions to phenylate alkenes and acid chlorides . Additionally, the synthesis of sodium perchlorate complexes and sodium and potassium 1-(carboxy)-1-(N-methylamide)-2-(3',5'-di-tert-butyl)-4-hydroxyphenyl)-propionates has been reported, with the latter showing potential biological activity .
Molecular Structure Analysis
X-ray diffraction has been a key tool in determining the molecular structures of these sodium compounds. The structure of sodium phenylsiloxanolate was characterized, revealing a crystalline sym-cis-{(Na+)4[PhSi(O)O-]4}·8n-BuOH product . The sodium nitrilotris(methylenephosphonate) forms a triclinic crystal structure with distorted oxygen octahedral environments for sodium cations . The sodium perchlorate complex with 1,5-bis[2-(diphenylphosphinyl)phenoxy]-3-oxapentane was found to have a discrete binuclear molecular structure . The sodium enneaborate was reported to have a structure featuring linear polyborate chains with interstitial water and boric acid molecules .
Chemical Reactions Analysis
Sodium phenylsiloxanolate reacts with Me3SiCl to form sym-cis-tetraphenyltetrakis(trimethylsiloxy)cyclotetrasiloxane . Sodium tetraphenylborate can undergo carbonylation with carbon monoxide to form benzophenone and methyl benzoate . The sodium perchlorate complex exhibits π-π interactions and hydrogen bonds, contributing to its stability .
Physical and Chemical Properties Analysis
The sodium nitrilotris(methylenephosphonate) was characterized by thermal analysis and infrared spectroscopy, indicating stability in its structure . Sodium and potassium 1-(carboxy)-1-(N-methylamide)-2-(3',5'-di-tert-butyl)-4-hydroxyphenyl)-propionates were studied for their enthalpies of formation, thermal enthalpy, and entropy, which suggest the possibility of dimer formation . The sodium enneaborate undergoes a phase change upon heating, initially becoming amorphous and then crystallizing as α-Na2B8O13 .
科学研究应用
Sodium-ion Batteries (SIBs)
- Specific Scientific Field: Energy Storage Systems
- Summary of the Application: Sodium-ion batteries are considered promising next-generation alternatives to lithium-ion batteries (LIBs) for large-scale energy storage . This is due to the abundance of sodium resources and the similar chemistry to that of LIBs . They are particularly attractive for applications such as electric vehicles .
- Methods of Application or Experimental Procedures: The development of cathodes and anodes for SIBs has reached a bottleneck. For practical applications, additives are vital and are the most effective and economical methods for enhancing the actual performances of batteries . Additives can improve the safety of SIBs remarkably . Electrolyte additives are widely explored owing to their ability to stabilize the formation of the solid electrolyte interphase (SEI) and the cathode electrolyte interphase (CEI) .
- Results or Outcomes: The formation of SEI and CEI layers needs abundant Na ions during the charge–discharge process. A small amount of suitable additive can bring vast, salient benefits to SIBs . This review focuses not only on the role of electrolyte additives with the properties of the formation of stable SEI and CEI but also on improving the cycling life, thermal stability, and safety .
Organic Synthesis
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: Biphenyl compounds, which Sodium [1,1’-biphenyl]-2-olate could potentially be a part of, are used as starting materials for the production of a host of other organic compounds such as emulsifiers, optical brighteners, crop protection products, and plastics .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the specific synthesis pathway and the desired end product. Typically, these processes involve various chemical reactions under controlled conditions .
- Results or Outcomes: The outcomes of these processes are the production of a variety of organic compounds that have wide-ranging applications in various industries .
Food Industry
- Specific Scientific Field: Food Science
- Summary of the Application: Sodium is a crucial mineral for the human body and is commonly added to foods as a preservative or flavor enhancer . While Sodium [1,1’-biphenyl]-2-olate specifically may not be used in the food industry, sodium salts are commonly used.
- Methods of Application or Experimental Procedures: Sodium is added to foods in various forms, often as part of a salt or other compound. The specific methods of application would depend on the type of food and the desired effect .
- Results or Outcomes: The addition of sodium to foods can help to preserve them, enhance their flavor, or modify their texture .
Chemical Presodiation of Alloy Anodes
- Specific Scientific Field: Materials Science
- Summary of the Application: Sodium [1,1’-biphenyl]-2-olate can be used in a chemical presodiation method for alloy anodes . This method is used to improve the initial capacity loss of the anodes .
- Methods of Application or Experimental Procedures: The sodium biphenyl/tetrahydrofuran (Na-Bp/THF) solution is used as the presodiation reagent . This reagent is capable of preinserting Na+ into these anodes .
- Results or Outcomes: The use of this method results in improved initial capacity loss, making the anodes more efficient .
Solubility Studies
- Specific Scientific Field: Physical Chemistry
- Summary of the Application: Sodium [1,1’-biphenyl]-2-olate could potentially be used in solubility studies . Understanding the solubility of different molecules in different solvents is critical for any organic chemist .
- Methods of Application or Experimental Procedures: The specific methods of application would depend on the type of solubility study being conducted .
- Results or Outcomes: The outcomes of these studies can help to explain many observable physical properties of organic compounds .
安全和危害
未来方向
属性
IUPAC Name |
sodium;2-phenylphenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O.Na/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9,13H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQXVLVXUFHGJQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NaO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
90-43-7 (Parent) | |
| Record name | Sodium orthophenylphenoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2021153 | |
| Record name | Sodium 2-phenylphenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium o-phenylphenoxide is a beige flaky solid. pH of saturated solution in water: 12.0-13.5. (NTP, 1992), White solid; [Merck Index] Beige flaky solid; [CAMEO] | |
| Record name | SODIUM O-PHENYLPHENOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18223 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium o-phenylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17623 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |
| Record name | SODIUM O-PHENYLPHENOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18223 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Sodium [1,1'-biphenyl]-2-olate | |
CAS RN |
132-27-4, 6152-33-6 | |
| Record name | SODIUM O-PHENYLPHENOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18223 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium orthophenylphenoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Biphenylol, sodium salt, tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006152336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-2-ol, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 2-phenylphenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2-biphenylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.597 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM O-PHENYLPHENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFV9K7N7UI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















